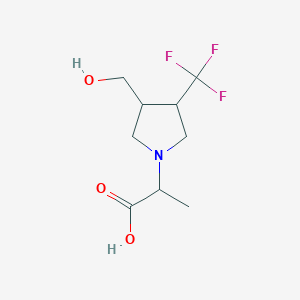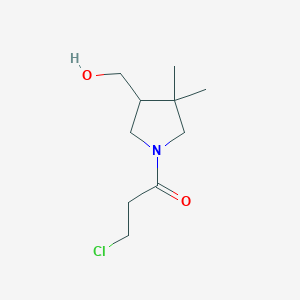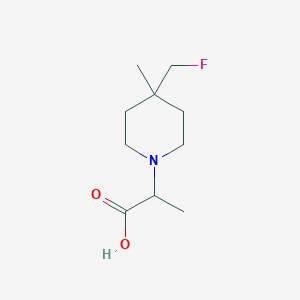
2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)propanoic acid
描述
This compound is a derivative of propanoic acid with a fluoromethyl-methylpiperidin group attached to the second carbon . Propanoic acid is a simple carboxylic acid, and piperidin is a heterocyclic organic compound. The presence of fluorine could potentially affect the compound’s reactivity and other properties.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. These techniques can provide detailed information about the arrangement of atoms in a molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the carboxylic acid group and the fluorine atom. Carboxylic acids can participate in a variety of reactions, including acid-base reactions and esterification . Fluorine is highly electronegative, which could make the compound more reactive .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the presence of the fluorine atom could affect its polarity, boiling point, and melting point .科学研究应用
2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)propanoic acid has a variety of scientific research applications. It has been used in the study of the structure and function of proteins, as well as in the study of drug-receptor interactions. It has also been used in the study of enzyme-substrate interactions and the design of new drugs. Additionally, it has been used in the study of cell-signaling pathways and the development of new treatments for diseases.
作用机制
2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)propanoic acid interacts with certain molecules in the body, such as proteins, enzymes, and receptors. It binds to these molecules, forming a complex that can either activate or inhibit the activity of the molecule. This interaction is what allows this compound to be used in a variety of scientific research applications.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. It has been found to affect the activity of enzymes, receptors, and proteins in the body. It has also been found to have an effect on the activity of certain hormones, such as insulin and cortisol. Additionally, it has been found to have an effect on the expression of certain genes.
实验室实验的优点和局限性
2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)propanoic acid has several advantages for laboratory experiments. It is a relatively stable compound, meaning that it can be stored for long periods of time without degrading. Additionally, it is relatively easy to synthesize, making it convenient to obtain. However, this compound is a chiral molecule, meaning that it has two different spatial arrangements of its atoms. This property can lead to difficulties in certain experiments, as the two different spatial arrangements can interact differently with other molecules.
未来方向
There are a number of potential future directions for research involving 2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)propanoic acid. One potential direction is the development of new drugs that utilize the properties of this compound to target specific molecules in the body. Additionally, further research could be done to explore the effects of this compound on the expression of certain genes. Additionally, further research could be done to explore the effects of this compound on the activity of enzymes, receptors, and proteins in the body. Finally, research could be done to explore the effects of this compound on the activity of certain hormones, such as insulin and cortisol.
安全和危害
属性
IUPAC Name |
2-[4-(fluoromethyl)-4-methylpiperidin-1-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18FNO2/c1-8(9(13)14)12-5-3-10(2,7-11)4-6-12/h8H,3-7H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBUOTPYQHJMHRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CCC(CC1)(C)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





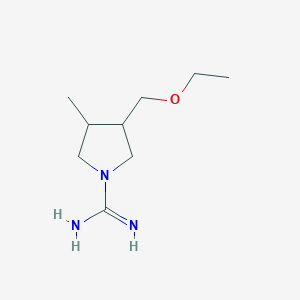


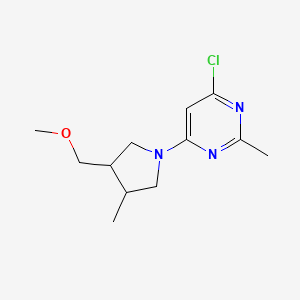
![4-(Hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboximidamide](/img/structure/B1480005.png)
![4-(Methoxymethyl)-2-azaspiro[4.5]decane-2-carboximidamide](/img/structure/B1480006.png)
![2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propanoic acid](/img/structure/B1480007.png)
![3-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propan-1-amine](/img/structure/B1480008.png)
